molecular formula C12H21N3O B2791324 1-(Adamantan-1-ylmethyl)-3-aminourea CAS No. 519046-56-1

1-(Adamantan-1-ylmethyl)-3-aminourea

Cat. No. B2791324
CAS RN: 519046-56-1
M. Wt: 223.32
InChI Key: IINNCCNNLCKKGZ-UHFFFAOYSA-N
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Description

“1-(Adamantan-1-ylmethyl)-3-aminourea” is a compound that contains an adamantane moiety. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid . The compound also contains a urea group, which is an organic compound with the functional group (NH2)2CO .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(isocyanatomethyl)adamantane with fluorine (chlorine)-containing anilines . The reaction of 1-[isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the adamantane moiety. Adamantane is a highly symmetrical molecule that is essentially a three-dimensional version of the two-dimensional cyclohexane molecule . The urea group adds further complexity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily its synthesis reactions. The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the adamantane and urea groups in its structure. The introduction of methyl substituents in the nodal positions of adamantane made it possible to reduce the melting temperatures of the ureas .

Future Directions

The future directions for “1-(Adamantan-1-ylmethyl)-3-aminourea” could involve further exploration of its potential as an inhibitor of the human soluble epoxide hydrolase (hsEH) . Additionally, the control over wettability and thermoresponsive property of the surfaces can be greatly enhanced and new properties brought to the surface by the second monomer, potentially leading to wider applications .

properties

IUPAC Name

1-(1-adamantylmethyl)-3-aminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c13-15-11(16)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINNCCNNLCKKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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